5-Methoxy-isoxazole-4-carboxylic acid
Description
Significance of the Isoxazole (B147169) Moiety in Heterocyclic Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. nih.govnih.gov Its unique electronic properties and ability to form various non-covalent interactions make it a valuable component in the design of new therapeutic agents. researchgate.netbohrium.com The presence of the isoxazole moiety can enhance a molecule's biological activity, improve its pharmacokinetic profile, and reduce toxicity. daneshyari.com This has led to the incorporation of the isoxazole ring into a wide range of compounds with demonstrated biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. nih.govrsc.org The versatility of the isoxazole structure allows for substitutions at various positions, enabling chemists to fine-tune the properties of the resulting derivatives for specific biological targets. nih.gov
The synthesis of isoxazole derivatives is also a well-explored area, with numerous methods available for their construction. organic-chemistry.org These synthetic strategies, which include cycloaddition reactions and the cyclization of 1,3-dicarbonyl compounds with hydroxylamine (B1172632), provide researchers with the tools to create a diverse library of isoxazole-containing molecules for further investigation. youtube.com
Research Context of 5-Methoxy-isoxazole-4-carboxylic Acid within Isoxazole Derivatives
Within the broad family of isoxazole derivatives, this compound represents a specific area of academic interest. Its structure features a methoxy (B1213986) group at the 5-position and a carboxylic acid group at the 4-position of the isoxazole ring. This particular arrangement of functional groups offers potential for various chemical modifications and applications. For instance, the carboxylic acid group provides a handle for forming amides, esters, and other derivatives, which is a common strategy in drug discovery to modulate a compound's properties.
Research into related compounds, such as 5-methylisoxazole-4-carboxylic acid, highlights the importance of this substitution pattern. 5-Methylisoxazole-4-carboxylic acid is a known intermediate in the synthesis of the antirheumatic drug Leflunomide. researchgate.netnih.gov This connection underscores the potential of the 5-substituted-isoxazole-4-carboxylic acid scaffold in the development of biologically active molecules. The study of compounds like 5-amino-3-methyl-isoxazole-4-carboxylic acid as unnatural amino acids in peptide synthesis further illustrates the diverse applications of isoxazole carboxylic acids. mdpi.com
Overview of Current Research Landscape and Key Academic Challenges
The current research landscape for isoxazole derivatives is vibrant and focused on discovering new compounds with enhanced therapeutic properties. nih.govrsc.org A significant challenge lies in achieving regioselective synthesis, where specific isomers of substituted isoxazoles are exclusively or predominantly formed. organic-chemistry.org Overcoming this challenge is crucial for structure-activity relationship (SAR) studies, which aim to correlate a molecule's chemical structure with its biological activity.
Another key academic challenge is the emergence of drug resistance, particularly in the context of antimicrobial and anticancer agents. bohrium.com Researchers are actively exploring novel isoxazole derivatives that can overcome these resistance mechanisms. Furthermore, there is a growing interest in developing multi-targeted therapies, where a single compound can interact with multiple biological targets, potentially leading to more effective treatments. nih.govrsc.org The unique structural features of the isoxazole ring make it an attractive platform for designing such multi-targeted agents. bohrium.com The exploration of isoxazole derivatives as immunomodulatory agents also presents a promising avenue for future research. mdpi.com
Properties of this compound
| Property | Value |
| Molecular Formula | C5H5NO4 |
| Molecular Weight | 143.098 g/mol |
| CAS Number | 886363-65-1 |
| Synonyms | 5-Methoxy-1,2-oxazole-4-carboxylic acid |
This data is compiled from available chemical databases. chemspider.com
Structure
3D Structure
Properties
IUPAC Name |
5-methoxy-1,2-oxazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-5-3(4(7)8)2-6-10-5/h2H,1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYYFPLKGYOFKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NO1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649672 | |
| Record name | 5-Methoxy-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-65-1 | |
| Record name | 5-Methoxy-1,2-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 5 Methoxy Isoxazole 4 Carboxylic Acid and Its Derivatives
Strategies for Isoxazole (B147169) Ring Construction
The synthesis of the isoxazole ring, particularly when substituted with specific functional groups like methoxy (B1213986) and carboxylic acid moieties, requires carefully controlled chemical reactions. Key strategies include direct carboxylation of isoxazole intermediates and cycloaddition reactions to form the heterocyclic core.
Nucleophilic Carboxylation of Isoxazole Intermediates
This approach involves the introduction of a carboxyl group onto a pre-existing 5-methoxyisoxazole (B1645809) scaffold. The primary method to achieve this is through metallation, specifically lithiation, followed by quenching with carbon dioxide.
The direct carboxylation of isoxazoles can be achieved via a lithiation step, where a strong organolithium base, such as n-butyllithium, is used to deprotonate the isoxazole ring or an attached alkyl group. researchgate.net This creates a highly reactive lithiated intermediate that can subsequently react with an electrophile. For the introduction of a carboxylic acid group, the most common electrophile is carbon dioxide (often in the form of dry ice), which upon acidic workup yields the desired product.
The success of this method is highly dependent on the reaction conditions and the structure of the isoxazole substrate. For instance, in the synthesis of derivatives, protecting a reactive functional group on the isoxazole ring can be crucial for achieving selective lithiation at the desired position. One study demonstrated that an ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate could be smoothly lithiated at the 5-methyl position only after the 4-acetyl group was protected. umt.edu The choice of base and the presence of additives like lithium chloride (LiCl) have also been shown to significantly improve reaction yields. umt.edu
Table 1: Effect of Reaction Conditions on the Yield of a Lateral Lithiation Reaction Based on findings from the lithiation of a protected ethyl 4-acetyl-5-methyl-3-isoxazolyl carboxylate derivative. umt.edu
| Base | Additive | Temperature (°C) | Yield (%) |
| LDA | None | -78 | Low/No Reaction |
| LHMDS | None | -78 | Moderate |
| LHMDS | LiCl | -78 | High |
| n-BuLi | TMEDA | -78 | Complex Mixture |
Note: LDA = Lithium diisopropylamide, LHMDS = Lithium bis(trimethylsilyl)amide, n-BuLi = n-Butyllithium, TMEDA = Tetramethylethylenediamine.
Regioselectivity is a significant challenge in the lithiation of substituted isoxazoles. The position of deprotonation is directed by the electronic and steric properties of the substituents on the ring. researchgate.net Several competing reactions can occur, including:
Ring Lithiation: Deprotonation directly at a carbon atom of the isoxazole ring. For example, 4-methylisothiazole, a related azole, is lithiated primarily at the C-5 position. researchgate.net
Lateral Lithiation: Deprotonation of an alkyl group attached to the ring, such as a methyl group. researchgate.net 3,5-Dimethylisoxazole undergoes lateral lithiation to form the corresponding acetic acid after carboxylation. researchgate.net
Ring Cleavage: Nucleophilic attack by the organolithium reagent on the ring itself, particularly on heteroatoms like sulfur in related isothiazole (B42339) systems, can lead to the destruction of the heterocyclic core. researchgate.net
The final regiochemical outcome is a result of the interplay between these pathways, which is dictated by the specific substitution pattern of the starting isoxazole.
Cycloaddition Reactions in Isoxazole Synthesis
Cycloaddition reactions are a cornerstone of heterocyclic chemistry and provide a powerful method for constructing the isoxazole ring from acyclic precursors. This approach builds the ring and can install multiple substituents in a single, highly efficient step.
The 1,3-dipolar cycloaddition between a nitrile oxide (as the 1,3-dipole) and an alkyne (as the dipolarophile) is one of the most fundamental and widely utilized methods for synthesizing the isoxazole ring. researchgate.netnih.gov This reaction, often referred to as a [3+2] cycloaddition, forms the five-membered ring with a high degree of efficiency. mdpi.com
Nitrile oxides are unstable species that are typically generated in situ from precursors like aldoximes, often by using an oxidizing agent such as N-chlorosuccinimide (NCS) or diacetoxyiodobenzene. mdpi.comorganic-chemistry.org The substituents on the final isoxazole product are determined by the R¹ group of the nitrile oxide and the R² and R³ groups of the alkyne.
To synthesize 5-methoxy-isoxazole-4-carboxylic acid using this method, the synthetic design would require the methoxy and carboxyl (or a precursor group) functionalities to be appropriately placed on the nitrile oxide and alkyne starting materials. A significant challenge in this approach is controlling the regioselectivity, as the reaction can potentially yield two different regioisomers depending on the orientation of the dipole addition to an unsymmetrical alkyne. nih.govrsc.org However, metal-free, one-pot cascade reactions have been developed that provide good to excellent yields and high regioselectivity for producing 3,4,5-trisubstituted isoxazoles. organic-chemistry.org
An alternative and highly innovative strategy involves the controlled isomerization of a pre-formed isoxazole to generate a new, rearranged isoxazole derivative. nih.govacs.org Research has demonstrated a novel domino isoxazole-isoxazole isomerization that serves as a direct route to isoxazole-4-carboxylic acid derivatives. acs.org
This process begins with a 4-acyl-5-methoxyisoxazole, which, when subjected to iron(II) catalysis at elevated temperatures (e.g., 105 °C in dioxane), rearranges to form the thermodynamically more stable isoxazole-4-carboxylic ester in good yields. nih.govacs.org The mechanism proceeds through the formation of a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. acs.org
Crucially, the reaction pathway can be precisely controlled by the reaction conditions. While the Fe(II)-catalyzed reaction at 105 °C yields the rearranged isoxazole, simple non-catalytic thermolysis at a higher temperature (e.g., 170 °C) causes the azirine intermediate to isomerize quantitatively into an oxazole (B20620) derivative instead. acs.org This switchable reactivity provides a sophisticated level of control over the final heterocyclic product.
Table 2: Condition-Dependent Isomerization of Isoxazole/Azirine Intermediates Based on data from the isomerization of 4-acyl-5-methoxyisoxazoles and their intermediates. nih.govacs.org
| Starting Material Type | Conditions | Product Type | Yield |
| 4-Acyl-5-methoxyisoxazole | Fe(II) catalyst, dioxane, 105 °C | Isoxazole-4-carboxylic ester | Good |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | Fe(II) catalyst, dioxane, 105 °C | Isoxazole-4-carboxylic ester | Quantitative |
| 2-Acyl-2-(methoxycarbonyl)-2H-azirine | o-dichlorobenzene, 170 °C (thermolysis) | Oxazole derivative | Quantitative |
Controlled Isomerization Pathways
Fe(II)-Catalyzed Isoxazole-Azirine-Oxazole Isomerization
A significant advancement in the synthesis of isoxazole-4-carboxylic acid derivatives is the domino isoxazole-isoxazole isomerization process catalyzed by iron(II). acs.orgnih.govacs.orgresearchgate.net This method utilizes readily available 4-acyl-5-methoxyisoxazoles as starting materials. The reaction, typically catalyzed by FeCl₂·4H₂O in dioxane at elevated temperatures (e.g., 105 °C), leads to the formation of isoxazole-4-carboxylic esters and amides in good yields. acs.orgnih.govacs.orgresearchgate.net
The scope of this reaction is broad, tolerating a variety of substituents. For instance, the R¹ position (at C3) can accommodate alkyl, aryl, and 2-thienyl groups, while the acyl group at the C4 position can be either aliphatic or aromatic. acs.org This versatility allows for the synthesis of a diverse range of isoxazole-4-carboxylic acid derivatives. A key finding is that while 4-acyl-5-methoxyisoxazoles rearrange to other isoxazoles, corresponding 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates under the same conditions. nih.govacs.orgresearchgate.net
Table 1: Fe(II)-Catalyzed Isomerization of 4-Acyl-5-methoxy/5-aminoisoxazoles This table is interactive. You can sort and filter the data.
| Starting Material | Catalyst | Solvent | Temperature (°C) | Product | Yield | Citation |
|---|---|---|---|---|---|---|
| 4-Acyl-5-methoxyisoxazoles | FeCl₂·4H₂O (20 mol%) | Dioxane | 105 | Isoxazole-4-carboxylic esters | Good | nih.gov, acs.org, acs.org |
| 4-Acyl-5-aminoisoxazoles | FeCl₂·4H₂O (20 mol%) | Dioxane | 105 | Isoxazole-4-carboxylic amides | Good | nih.gov, acs.org, acs.org |
| 4-Formyl-5-methoxyisoxazoles | FeCl₂·4H₂O (20 mol%) | Dioxane | 105 | Methyl oxazole-4-carboxylates | Good | nih.gov, acs.org, researchgate.net |
| 4-Acyl-5-methoxyisoxazoles | FeCl₂·4H₂O | Acetonitrile (B52724) (MeCN) | 50 | 2-Acyl-2-(methoxycarbonyl)-2H-azirine | - | nih.gov, acs.org, acs.org |
Mechanistic Aspects of Isomerization Processes
The Fe(II)-catalyzed isomerization proceeds through a fascinating and controllable mechanism. acs.orgnih.gov The initial step involves the Fe(II)-catalyzed conversion of the starting 4-acyl-5-methoxyisoxazole into a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. nih.govacs.orgresearchgate.net This highly strained azirine is a critical juncture in the reaction pathway.
The fate of the azirine intermediate is dictated by the reaction conditions:
Isoxazole Formation: Under catalytic conditions, specifically in the presence of FeCl₂·4H₂O in dioxane at 105 °C, the azirine quantitatively isomerizes to the corresponding stable isoxazole-4-carboxylic ester or amide. acs.orgnih.govacs.orgresearchgate.net
Oxazole Formation: In the absence of the catalyst, a non-catalytic thermolysis of the azirine intermediate (e.g., in o-dichlorobenzene at 170 °C) leads to the formation of an oxazole derivative. acs.orgnih.govacs.orgresearchgate.net
Density Functional Theory (DFT) calculations have been employed to elucidate this complex mechanism, explaining the influence of substituents on the starting isoxazole and the reaction conditions on the final product distribution. nih.govnih.gov The reaction pathway can be switched between isoxazole and oxazole synthesis by controlling the thermal and catalytic parameters. acs.orgnih.govacs.org
Alternative Synthetic Routes to Isoxazole Carboxylic Acids
Beyond catalytic isomerization, traditional cyclization methods remain a cornerstone for the synthesis of isoxazole carboxylic acids, particularly for the 5-methylisoxazole-4-carboxylic acid scaffold.
One established process involves a multi-step sequence starting from ethyl acetoacetate (B1235776). google.com
Step 1: Reaction of ethyl acetoacetate with triethyl orthoformate and acetic anhydride (B1165640) yields ethyl ethoxymethyleneacetoacetic ester. google.com
Step 2: Cyclization of this intermediate with hydroxylamine (B1172632) sulfate (B86663) in the presence of sodium acetate (B1210297) produces ethyl-5-methylisoxazole-4-carboxylate. google.com
Step 3: The final carboxylic acid is obtained through the hydrolysis of the resulting ester. google.com A notable improvement in this step is the use of 60% aqueous sulfuric acid, which reduces reaction time and increases yield compared to older methods using acetic acid/HCl mixtures. google.com
Another widely used method starts with the condensation of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate with hydroxylamine hydrochloride. nih.govresearchgate.net
An ethanolic solution of hydroxylamine hydrochloride and sodium acetate is added to an ethanol (B145695) solution of (E)-ethyl 2-(ethoxymethylene)-3-oxobutanoate. nih.gov
The resulting ethyl 5-methylisoxazole-4-carboxylate is extracted. nih.govresearchgate.net
The crude ester is then hydrolyzed by refluxing with a mixture of acetic acid, water, and concentrated HCl to yield 5-methylisoxazole-4-carboxylic acid. nih.gov
Functional Group Transformations and Derivatization Approaches
The isoxazole-4-carboxylic acid skeleton provides multiple handles for further chemical modification, enabling the creation of diverse molecular architectures.
Esterification and Amidation of the Carboxylic Acid Moiety
The carboxylic acid group at the C4 position is a prime site for derivatization.
Direct Synthesis of Esters and Amides: As previously discussed, the Fe(II)-catalyzed domino isomerization of 4-acyl-5-methoxy- or 4-acyl-5-aminoisoxazoles provides a direct route to isoxazole-4-carboxylic esters and amides, respectively. acs.orgresearchgate.net This method elegantly combines ring synthesis and functionalization into a single operation.
Post-Synthetic Amidation: For the pre-formed 5-methylisoxazole-4-carboxylic acid, standard peptide coupling reagents can be employed for amidation. rsc.org Various methods have been successfully applied, including the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) or coupling reagents like COMU and EDC·HCl/Oxyma in the presence of a base such as diisopropylethylamine (DIPEA). rsc.org These reactions are typically performed in solvents like acetonitrile at moderate temperatures. rsc.org
Table 2: Amidation Methods for 5-Methylisoxazole-4-carboxylic Acid This table is interactive. You can sort and filter the data.
| Amine | Coupling Reagent System | Solvent | Temperature (°C) | Product | Citation |
|---|---|---|---|---|---|
| 4-(Trifluoromethyl)aniline | CDI | CH₃CN | 50 | Teriflunomide | rsc.org |
| 4-(Trifluoromethyl)aniline | COMU / DIPEA | CH₃CN | 30 | Teriflunomide | rsc.org |
| 4-(Trifluoromethyl)aniline | EDC·HCl / Oxyma / DIPEA | CH₃CN | 50 | Teriflunomide | rsc.org |
Introduction and Modification of Substituents on the Isoxazole Ring
The substituents on the isoxazole ring play a critical role in directing reaction pathways and can be modulated to create specific derivatives. The Fe(II)-catalyzed isomerization pathway is sensitive to the nature of the substituents on the initial isoxazole core. nih.gov For instance, the choice of an acyl versus a formyl group at the C4 position of the starting 5-methoxyisoxazole determines whether the product is a rearranged isoxazole or an oxazole. nih.govacs.org Similarly, the reaction tolerates various alkyl and aryl groups at the C3 position, allowing for diversity to be built into the starting materials, which is then reflected in the final products. acs.org
Multi-Component Reactions for Diverse Isoxazole Derivative Libraries
Multi-component reactions (MCRs) offer an efficient and atom-economical strategy for the rapid assembly of complex molecules from simple precursors in a single pot. nih.gov The synthesis of substituted isoxazoles is well-suited to this approach. A common MCR for isoxazole derivatives involves the one-pot, three-component condensation of a β-oxoester (e.g., methyl acetoacetate), hydroxylamine hydrochloride, and various substituted aldehydes. nih.govresearchgate.net
These reactions are often promoted by eco-friendly catalysts, including natural fruit juices like Cocos nucifera L. (coconut), Solanum lycopersicum L. (tomato), and Citrus limetta (sweet lime), which provide a mild and green alternative to traditional catalysts. nih.govresearchgate.net This methodology allows for the generation of large libraries of isoxazole derivatives by simply varying the aldehyde component, making it a powerful tool in medicinal chemistry and materials science. nih.govresearchgate.net
Advanced Spectroscopic and Structural Characterization Studies
Vibrational Spectroscopy for Molecular Fingerprinting
Vibrational spectroscopy serves as a crucial tool for identifying the functional groups and the unique "fingerprint" of the molecule.
The FT-IR spectrum of 5-Methoxy-isoxazole-4-carboxylic acid is characterized by absorption bands corresponding to its specific functional groups. The carboxylic acid moiety gives rise to a very broad O-H stretching band, typically observed in the 3300-2500 cm⁻¹ region. The C=O stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak around 1700-1725 cm⁻¹. The methoxy (B1213986) group should exhibit C-H stretching vibrations just below 3000 cm⁻¹ and a characteristic C-O-C stretching band. The isoxazole (B147169) ring itself contributes to a series of complex absorptions in the fingerprint region (1600-1000 cm⁻¹), including C=N, C=C, and N-O stretching vibrations. guidechem.com For similar isoxazole structures, characteristic ring vibrations are often observed in the 1400-1610 cm⁻¹ range. guidechem.com
Table 1: Predicted FT-IR Characteristic Absorption Bands
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Carboxylic Acid | C=O Stretch | 1725-1700 |
| Methoxy | C-H Stretch | 2950-2850 |
| Methoxy | C-O-C Asymmetric Stretch | 1250-1200 |
| Isoxazole Ring | C=N / C=C Stretches | 1610-1400 |
| Isoxazole Ring | N-O Stretch | 1420-1380 |
Laser Raman spectroscopy provides complementary information to FT-IR. While the O-H stretch is typically weak in Raman, the C=C and C=N double bond vibrations of the isoxazole ring are expected to produce strong Raman scattering signals. The symmetric vibrations of the molecule, which are often weak in FT-IR, can be more prominent in the Raman spectrum, aiding in a more complete vibrational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework of this compound.
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing three distinct signals. The acidic proton of the carboxylic acid group would appear as a broad singlet far downfield, typically above 10 ppm. The methoxy group (–OCH₃) protons would present as a sharp singlet around 3.9-4.2 ppm. The isoxazole ring has one proton at the C3 position, which would appear as a singlet, likely in the aromatic region around 8.0-8.5 ppm.
¹³C NMR: The carbon NMR spectrum provides insight into the carbon skeleton. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, appearing around 165-175 ppm. The carbons of the isoxazole ring are expected at distinct chemical shifts; based on data from similar structures, C3, C4, and C5 can be tentatively assigned. For instance, in related isoxazoles, the C3 signal appears around 150 ppm, C4 around 108 ppm, and C5 around 179 ppm. The methoxy carbon (–OCH₃) would resonate in the 55-60 ppm range.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C3-H | 8.0 - 8.5 (s, 1H) | 150 - 155 |
| C 4-COOH | - | 105 - 110 |
| C 5-OCH₃ | - | 175 - 180 |
| C OOH | - | 165 - 175 |
| OC H₃ | 3.9 - 4.2 (s, 3H) | 55 - 60 |
| COOH | >10 (s, broad, 1H) | - |
To confirm the structural assignments, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): In this molecule, COSY would be of limited use for the core structure as there are no vicinal protons to show correlation, but it could confirm the absence of such couplings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would definitively correlate the proton signals to their directly attached carbons. It would link the ¹H signal at ~8.2 ppm to the C3 carbon and the ¹H signal at ~4.0 ppm to the methoxy carbon.
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating Frame Overhauser Effect Spectroscopy): These experiments reveal through-space proximity of nuclei. A NOESY or ROESY experiment could show a correlation between the methoxy protons and the C3 proton, providing information about the preferred conformation of the molecule in solution.
Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition and to gain structural information through fragmentation patterns. The molecular formula of this compound is C₅H₅NO₄, giving a monoisotopic mass of 143.0219 g/mol . The high-resolution mass spectrum (HRMS) would confirm this exact mass.
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z = 143. The fragmentation pattern is expected to follow pathways characteristic of carboxylic acids and methoxy-aromatic compounds. Key fragmentation pathways would likely include:
Loss of a methoxy radical (•OCH₃) to give a fragment at m/z = 112.
Loss of a carboxyl radical (•COOH) to give a fragment at m/z = 98.
Decarboxylation (loss of CO₂) to yield a fragment at m/z = 99.
Subsequent fragmentation of the isoxazole ring would lead to smaller, characteristic ions.
Table 3: Predicted Mass Spectrometry Fragments
| m/z | Identity |
| 143 | [M]⁺˙ (Molecular Ion) |
| 112 | [M - •OCH₃]⁺ |
| 99 | [M - CO₂]⁺˙ |
| 98 | [M - •COOH]⁺ |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of polar compounds, making it suitable for studying isoxazole derivatives. frontiersin.orgnih.gov This method allows for the generation of gas-phase ions from intact polar compounds in solution, which is ideal for molecules containing functional groups like carboxylic acids and methoxy groups that are susceptible to protonation. frontiersin.orgnih.govcopernicus.org
In typical ESI-MS analysis, particularly in positive ion mode, molecules like this compound would be expected to be readily protonated. For related isoxazole compounds, ESI-MS has been successfully employed to confirm their molecular weight and elemental composition. nih.govmdpi.com For instance, the ESI-MS analysis of a similar compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, revealed a protonated molecular ion [M+H]⁺, which confirmed its identity. nih.gov Similarly, analysis of ethyl (Z)-2-amino-4-oxo-2-pentanoate, a related enaminone derivative, was performed using ESI in positive mode (ESI+). mdpi.com In negative ion mode, saponins (B1172615) containing isoxazole-like rings have been shown to produce deprotonated molecular ions [M-H]⁻. ekb.eg This versatility allows for comprehensive characterization of the molecular species present in a sample.
Tandem Mass Spectrometry (MS/MS) and LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for separating complex mixtures and identifying individual components. copernicus.org For carboxylic acids that are often challenging to retain on standard reversed-phase (RP) liquid chromatography columns, derivatization can be employed to enhance retention and improve ionization. nih.gov
LC-MS/MS methods have been established for the determination of related structures like 5-aminoimidazole-4-carboxamide (B1664886) in plasma. nih.govresearchgate.net These methods often utilize reversed-phase columns with mobile phases consisting of acetonitrile (B52724) and water, sometimes with additives like formic acid to ensure compatibility with mass spectrometry. sielc.comsielc.com
In a typical LC-MS/MS experiment in Multiple Reaction Monitoring (MRM) mode, a specific precursor ion of the target analyte is selected and fragmented to produce characteristic product ions. For example, in the analysis of 5-aminoimidazole-4-carboxamide, the transition of m/z 127 → 110 was monitored. nih.gov For 5-amino-3-methyl-isoxazole-4-carboxylic acid, peptides modified with this compound were characterized using MS, MS/MS, and LC-MS methods, with collision energies for fragmentation optimized between 10–30 V. nih.gov This approach provides high selectivity and sensitivity for the quantification and structural elucidation of the analyte. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
Single-Crystal X-ray Diffraction Experiments
For the related compound, 5-Methylisoxazole-4-carboxylic acid, single-crystal X-ray diffraction experiments revealed that it crystallizes in the orthorhombic space group Pnma. researchgate.net The structure was solved and refined to yield precise bond lengths and angles. researchgate.netnih.gov Similarly, the crystal structure of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid was determined, crystallizing in the triclinic space group P-1. nih.gov These experiments involve mounting a suitable single crystal on a diffractometer and collecting diffraction data at a controlled temperature, often using Mo Kα radiation. researchgate.net
Analysis of Molecular Conformation and Intermolecular Interactions
The data from X-ray crystallography allows for a detailed analysis of the molecule's conformation and the non-covalent interactions that govern its packing in the solid state. mdpi.com
Hydrogen bonds play a crucial role in the crystal packing of isoxazole carboxylic acids. In the crystal structure of 5-Methylisoxazole-4-carboxylic acid, strong intermolecular O-H···N hydrogen bonds are observed between the carboxylic acid's hydroxyl group and the nitrogen atom of the isoxazole ring. nih.govnih.gov These interactions link the molecules into one-dimensional chains. researchgate.netnih.gov Additionally, weaker C-H···O hydrogen bonds contribute to the stability of the crystal packing. nih.govnih.gov An intramolecular C-H···O interaction is also present, which helps to define the molecular conformation. nih.gov
In another example, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid forms inversion dimers in the crystal, linked by pairs of O-H···O hydrogen bonds, creating R²₂(8) ring motifs. nih.gov The study of hydrogen bonding patterns is critical, as competing interactions can sometimes lead to polymorphism, where a compound can exist in multiple crystalline forms. cam.ac.uk
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| O1—H1⋯N1i | 0.85 | 1.95 | 2.760 (3) | 160 |
| C4—H4⋯O2ii | 0.93 | 2.33 | 3.217 (3) | 159 |
| C5—H3⋯O1 | 0.92 (2) | 2.44 (5) | 3.032 (4) | 126 (5) |
Data sourced from crystallographic studies on the related compound 5-Methylisoxazole-4-carboxylic acid. nih.gov
The planarity of the molecular structure is defined by its dihedral angles. In derivatives like 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, the dihedral angle between the isoxazole ring and the adjacent phenyl ring is 42.52 (8)°. nih.govosti.gov The carboxylic acid group, however, is nearly coplanar with the isoxazole ring, with a small dihedral angle of 5.3 (2)°. nih.govosti.gov
| Compound | Ring System 1 | Ring System 2 | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole | Phenyl | 42.52 (8) | nih.gov |
| 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid | Isoxazole | Carboxylic Acid Group | 5.3 (2) | nih.gov |
| 5-amino-3-(4-methoxyphenyl)isoxazole | Isoxazole | Phenyl | 7.30 (13) | iucr.org |
Crystal Packing and Supramolecular Assembly of this compound
A comprehensive search for crystallographic data specific to this compound has revealed a notable absence of publicly available, peer-reviewed studies detailing its crystal structure, packing, and supramolecular assembly. While extensive structural information exists for the closely related analogue, 5-Methylisoxazole-4-carboxylic acid, this data cannot be substituted to describe the methoxy derivative due to the distinct electronic and steric influences of a methoxy group versus a methyl group on crystal lattice formation.
For context, the analysis of the related compound, 5-Methylisoxazole-4-carboxylic acid, provides insight into the types of interactions that could be anticipated. In the crystal structure of 5-Methylisoxazole-4-carboxylic acid, molecules are organized into one-dimensional chains. nih.govresearchgate.net This supramolecular structure is primarily directed by strong intermolecular O-H···N hydrogen bonds, where the carboxylic acid proton donates to the nitrogen atom of the isoxazole ring on an adjacent molecule. nih.govresearchgate.net These chains are further stabilized by weaker C-H···O interactions between them. nih.govresearchgate.net The molecules themselves are observed to be planar, a conformation which is supported by an intramolecular C-H···O hydrogen bond. nih.gov
The formation of such supramolecular synthons, particularly the robust hydrogen-bonded dimers or catemers formed by carboxylic acids, is a critical aspect of crystal engineering. japtronline.commdpi.com The specific arrangement is influenced by the interplay of all available hydrogen bond donors and acceptors within the molecule. cam.ac.uk In isoxazole-containing compounds, the aromatic nitrogen is a primary hydrogen bond acceptor site. cam.ac.uk
Further research, specifically the successful crystallization and subsequent X-ray diffraction analysis of this compound, is required to elucidate its precise solid-state structure. Until such studies are published, detailed information on its crystal packing and supramolecular assembly remains unavailable.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity
Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule—its equilibrium geometry. This process involves finding the coordinates on the potential energy surface where the forces on all atoms are zero, corresponding to a minimum energy state. For 5-Methoxy-isoxazole-4-carboxylic acid, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy.
Conformational analysis, an extension of geometry optimization, would explore the different spatial orientations of the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups relative to the isoxazole (B147169) ring. The rotation around the C-O bond of the methoxy group and the C-C bond connecting the carboxylic acid group would be systematically investigated to identify the various conformers and their relative energies. The most stable conformer would be identified as the global minimum on the potential energy surface. For similar molecules, studies have shown that intramolecular hydrogen bonds can play a significant role in establishing the most stable conformation. nih.gov
Theoretical vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization, a frequency calculation is performed to confirm that the structure is a true minimum (i.e., no imaginary frequencies) and to predict the frequencies of its fundamental vibrational modes.
For this compound, these calculations would predict the characteristic stretching and bending frequencies, such as the C=O stretch of the carboxylic acid, the O-H stretch, the C-O-C stretches of the methoxy group, and the various vibrations of the isoxazole ring. These theoretical frequencies are often scaled by a known factor to correct for systematic errors inherent in the computational method, improving agreement with experimental data. ijpcbs.com Comparing the scaled theoretical spectrum to an experimentally measured spectrum is a standard method for validating the calculated structure and assigning experimental spectral bands to specific molecular motions.
The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as an electron donor. The LUMO is the orbital that is most likely to accept an electron, indicating its capacity as an electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more polarizable and reactive. researchgate.net For this compound, DFT calculations would provide the energies of these orbitals and visualize their spatial distribution, offering insights into potential sites of electrophilic and nucleophilic attack.
Natural Bond Orbital (NBO) analysis is a computational technique that interprets the complex, delocalized molecular orbitals from a DFT calculation in terms of localized chemical bonds, lone pairs, and core orbitals. This provides a more intuitive, Lewis-structure-like picture of the bonding within a molecule.
For this compound, NBO analysis would quantify the electron density in the bonds (e.g., C-C, C=N, N-O) and lone pairs, and describe the hybridization of the atoms. Furthermore, it analyzes donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals, which are key to understanding hyperconjugation and intramolecular charge transfer. For instance, in a related compound, 5-amino-3-methyl-isoxazole-4-carboxylic acid, NBO analysis provided detailed insights into such donor-acceptor interactions. nih.gov
Thermochemical and Kinetic Studies of Reaction Pathways
Computational methods are invaluable for studying the thermodynamics and kinetics of chemical reactions. Thermochemical calculations can predict key properties such as the enthalpy of formation, entropy, and Gibbs free energy for reactants, products, and transition states. This allows for the determination of reaction favorability (ΔG) and reaction enthalpies (ΔH).
Kinetic studies involve locating the transition state structure for a given reaction pathway and calculating its energy. The energy difference between the reactants and the transition state gives the activation energy barrier, which is crucial for determining the reaction rate. For this compound, one could theoretically study reaction pathways such as its hydrolysis, decarboxylation, or its role in multi-step syntheses, such as the formation of amides. google.com
Theoretical Prediction of Physicochemical Parameters (e.g., pKa)
The acid dissociation constant (pKa) is a fundamental physicochemical parameter that describes the acidity of a compound in a given solvent. Theoretical methods can predict pKa values by calculating the Gibbs free energy change for the deprotonation reaction. researchgate.net This is typically done using thermodynamic cycles that involve calculating the free energies of the protonated and deprotonated species in both the gas phase and in solution, with the solvent effects being modeled by a polarized continuum model (PCM) or similar methods. chemrxiv.org
For this compound, the pKa would be determined by the stability of the corresponding carboxylate anion. The electron-withdrawing or -donating nature of the 5-methoxy-isoxazole ring would influence the acidity of the carboxylic acid group compared to other carboxylic acids. Various computational protocols exist for accurately predicting the pKa of carboxylic acids by correlating calculated properties, such as atomic charges, with experimental values. chemrxiv.org
Mechanistic Insights into Chemical Transformations
Detailed Reaction Mechanisms for 5-Methoxy-isoxazole-4-carboxylic Acid Synthesis
While direct, dedicated literature on the synthesis of this compound is sparse, its formation can be understood through well-established isoxazole (B147169) synthesis methodologies. The two primary and most plausible routes are the cyclocondensation of a β-dicarbonyl compound with hydroxylamine (B1172632) and the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile.
A common and adaptable method for synthesizing 4-carboxy-5-substituted isoxazoles involves the reaction of a β-dicarbonyl precursor with hydroxylamine or its salts. nih.govgoogle.com For the target molecule, a logical starting material would be an ester of 2-(methoxymethylene)-3-oxosuccinic acid. The mechanism proceeds via initial condensation of hydroxylamine with one of the carbonyl groups, followed by intramolecular cyclization and subsequent dehydration to form the aromatic isoxazole ring. The final step would be the hydrolysis of the ester group at the C4 position to yield the carboxylic acid.
A widely utilized alternative for constructing the isoxazole ring is the 1,3-dipolar cycloaddition reaction. beilstein-journals.orgnih.gov This method involves the in situ generation of a nitrile oxide, which then reacts with a dipolarophile (an alkene or alkyne) to form the heterocyclic ring. nih.gov To achieve the 5-methoxy-4-carboxylate substitution pattern, this would typically involve the reaction of a nitrile oxide with an electron-rich alkene, such as an enol ether of a β-ketoester. beilstein-journals.org
Elucidation of Transient Intermediates (e.g., Azirines, Nitrile Oxides)
The intermediates formed during synthesis are transient but dictate the final product structure. In the context of the plausible synthetic routes for this compound, nitrile oxides are the most relevant and well-documented transient species.
Nitrile Oxides: In the [3+2] cycloaddition pathway, nitrile oxides (R-C≡N⁺-O⁻) are key 1,3-dipolar intermediates. nih.govmdpi.com These species are highly reactive and are typically generated in situ to avoid decomposition or dimerization. Common methods for their generation include the base-induced dehydrohalogenation of hydroximoyl chlorides or the oxidation of aldoximes. beilstein-journals.orgnih.gov For instance, an aldoxime can be oxidized using reagents like bleach or hypervalent iodine compounds to yield the corresponding nitrile oxide, which is immediately trapped by a dipolarophile present in the reaction mixture. nih.govmdpi.com The intramolecular version of this reaction, where the aldoxime and the dipolarophile are part of the same molecule, is known as the INOC (Intramolecular Nitrile Oxide Cycloaddition) reaction. mdpi.comnih.gov
Azirines: While 2H-azirines can serve as precursors to nitrile ylides or vinyl nitrenes, which can rearrange to form isoxazoles under specific photochemical or thermal conditions, this pathway is not considered a primary or conventional route for the synthesis of 4-carboxy-5-alkoxy isoxazoles. The more direct and controllable methods involving β-dicarbonyls or nitrile oxide cycloadditions are generally preferred.
Role of Catalysts and Reaction Conditions on Reaction Outcome
The outcome of isoxazole synthesis, including yield and isomeric purity, is highly dependent on the chosen catalysts and reaction conditions such as solvent, temperature, and pH.
In the synthesis from β-dicarbonyl compounds, both acidic and basic catalysts are employed. Mild bases like sodium acetate (B1210297) are often used to facilitate the reaction with hydroxylamine hydrochloride, buffering the reaction medium. nih.govgoogle.com Alternatively, various catalysts including urea, citric acid, and amine-functionalized celluloses have been reported for the synthesis of related isoxazol-5(4H)-ones, often using green solvents like water or ethanol (B145695). researchgate.netmdpi.comorientjchem.org Temperature control is also critical; reactions are often initiated at low temperatures (e.g., 0-10 °C) to manage the initial exothermic condensation before proceeding, sometimes with heating, to drive the cyclization and dehydration steps. google.com
For nitrile oxide cycloaddition routes, the choice of base and solvent is crucial. Organic bases like diisopropylethylamine (DIPEA) are effective for generating the nitrile oxide from its precursor. beilstein-journals.org Interestingly, water has been shown to be an excellent solvent for these cycloadditions, sometimes proceeding under mild acidic conditions (pH 4-5) without the need for a catalyst and accelerating the reaction. beilstein-journals.orgnih.gov The use of ultrasound irradiation is another technique employed to enhance reaction rates and yields, reflecting a green chemistry approach. mdpi.com In some specialized cases, catalytic systems involving hypervalent iodine have been developed for intramolecular cycloadditions. nih.gov
Table 1: Influence of Catalysts and Conditions on Isoxazole Synthesis
| Synthetic Route | Catalyst/Reagent | Solvent | Temperature | Effect on Outcome |
|---|---|---|---|---|
| β-Dicarbonyl + Hydroxylamine | Sodium Acetate | Ethanol | 0-10 °C then reflux | Buffers reaction, promotes formation of 5-substituted isoxazole ester. nih.govgoogle.com |
| β-Dicarbonyl + Hydroxylamine | Citric Acid | Water | Room Temp | Acts as a mild, green acid catalyst for condensation. orientjchem.org |
| Nitrile Oxide Cycloaddition | DIPEA (Base) | Water/Methanol | Room Temp | Generates nitrile oxide in situ for rapid cycloaddition. beilstein-journals.org |
| Aldoxime Oxidation | Hypervalent Iodine(III) | Organic Solvent | Varies | Catalyzes intramolecular cycloaddition to form fused isoxazoles. nih.gov |
| Nitrile Oxide Cycloaddition | Ultrasound (47 kHz) | Water | Room Temp | Accelerates reaction, reduces byproduct formation. mdpi.com |
Understanding Regioselectivity and Stereoselectivity in Isoxazole Reactions
Regioselectivity: The control of isomer formation, or regioselectivity, is a central challenge in isoxazole synthesis.
In the reaction between an unsymmetrical β-dicarbonyl compound and hydroxylamine, two different isoxazole regioisomers can potentially form. The selectivity is governed by the relative reactivity of the two carbonyl groups and is often controllable by adjusting the pH of the reaction medium. One carbonyl will undergo nucleophilic attack by the nitrogen atom of hydroxylamine, while the other is attacked by the oxygen atom. For example, in a patented process for 5-methylisoxazole-4-carboxylate, the specified conditions significantly reduce the formation of the unwanted 3-methyl isomer, highlighting the controllability of the reaction. google.com
In 1,3-dipolar cycloadditions of nitrile oxides, regioselectivity is determined by the electronic and steric properties of both the nitrile oxide and the dipolarophile, a phenomenon often explained by frontier molecular orbital (FMO) theory. The reaction between a nitrile oxide and a β-ketoester (or its enol/enolate form) can be highly regioselective, leading specifically to the 3,4,5-trisubstituted isoxazole. beilstein-journals.org Intramolecular cycloadditions can offer an even higher degree of regiochemical control, as the fixed proximity of the reacting moieties often permits only one geometric pathway for cyclization. mdpi.com
Stereoselectivity: For the synthesis of the aromatic isoxazole ring, stereoselectivity is generally not a consideration as the final product is planar and achiral (unless chiral centers exist on substituents). However, stereoselectivity is a critical factor when the cycloaddition involves an alkene and the product is a partially saturated isoxazoline, where new chiral centers can be created. nih.gov
Kinetics of this compound Related Reactions
Specific kinetic data for the synthesis of this compound are not available in the public domain. However, a qualitative understanding of the reaction kinetics can be derived from the proposed mechanisms.
Applications in Advanced Organic Synthesis and Medicinal Chemistry Research
5-Methoxy-isoxazole-4-carboxylic Acid as a Versatile Synthetic Building Block
The inherent reactivity of the isoxazole (B147169) ring, particularly the weak N-O bond, combined with the functionality of the methoxy (B1213986) and carboxylic acid groups, makes this compound a versatile tool for organic chemists. researchgate.net It serves as a precursor for a wide range of molecular structures through various synthetic transformations.
Isoxazole-4-carboxylic acid derivatives are recognized as valuable intermediates in the synthesis of complex bioactive molecules. researchgate.net While direct examples for the 5-methoxy derivative are specific, the utility of the core structure is well-documented. For instance, the closely related compound, 5-methylisoxazole-4-carboxylic acid, is a key intermediate in the preparation of 5-methylisoxazole-4-carboxylic-(4′-trifluoromethyl)-anilide. researchgate.netgoogle.com This process involves converting the carboxylic acid to a more reactive carbonyl chloride, which is then reacted with an aniline (B41778) derivative to form the final complex amide. google.com This highlights a general strategy where the isoxazole-4-carboxylic acid unit acts as a robust platform for constructing elaborate molecules, including those with significant pharmacological applications like the antirheumatoid drug Leflunomide. researchgate.net
The modification of peptides with unnatural amino acids is a powerful strategy for creating peptidomimetics with enhanced stability and novel biological activities. While this compound itself does not possess the requisite amino group to be classified as an amino acid, its structural analogues demonstrate the potential of the isoxazole scaffold in peptide chemistry.
A notable example is 5-amino-3-methyl-isoxazole-4-carboxylic acid (AMIA), which is considered a non-proteinogenic β-amino acid. nih.govnih.gov Researchers have successfully incorporated AMIA into peptide chains using solid-phase synthesis techniques. nih.govnih.gov In these studies, it was observed that the amino group of AMIA could be selectively coupled to the N-terminus of a resin-bound peptide. nih.gov This work showcases the capability of the isoxazole-4-carboxylic acid framework to serve as a constrained dipeptide mimic or a unique scaffold, opening avenues for the synthesis of new classes of bioactive hybrid peptides. nih.govnih.gov
One of the most powerful applications of 5-methoxyisoxazole (B1645809) derivatives is their ability to undergo ring-opening and rearrangement reactions to form different heterocyclic systems. This transformation hinges on the cleavage of the labile N-O bond within the isoxazole core.
Studies have shown that 4-acyl-5-methoxyisoxazoles can undergo a domino isomerization reaction catalyzed by iron(II) chloride (FeCl₂). researchgate.net This process leads to the formation of different isoxazole-4-carboxylic esters and amides in good yields. researchgate.net The reaction proceeds through a transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediate. researchgate.net By carefully controlling the reaction conditions, the outcome can be directed. For example, while catalytic conditions at higher temperatures regenerate an isomerized isoxazole, milder conditions can isolate the azirine intermediate. researchgate.net Furthermore, if the substituent at the 4-position is a formyl group, 4-formyl-5-methoxyisoxazoles can be rearranged to form methyl oxazole-4-carboxylates. researchgate.net Metal catalysts like Rhodium(II) have also been used to efficiently convert 5-alkoxyisoxazoles into the corresponding azirine-2-carboxylates, which are themselves valuable building blocks for nitrogen-containing heterocycles. organic-chemistry.org This strategic ring transformation underscores the utility of this compound as a masked precursor to a variety of other important heterocyclic structures. researchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of Isoxazole Carboxylic Acid Derivatives
The isoxazole carboxylic acid scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. Understanding the structure-activity relationship (SAR)—how modifications to the chemical structure affect biological activity—is crucial for designing potent and selective drugs.
Systematic modification of the isoxazole carboxylic acid core has a profound impact on the biological and physicochemical properties of the resulting derivatives. The nature of the substituents at each position of the ring, as well as modifications to the carboxylic acid group itself, can fine-tune the molecule's activity.
For example, in a series of 5-phenyl-3-isoxazolecarboxylic acid esters developed as anti-tuberculosis agents, modifications to the phenyl ring significantly influenced potency. acs.org The placement of a trifluoromethyl (-CF₃) group at the meta-position of a connected benzyloxy moiety resulted in a lead compound with excellent activity against replicating Mycobacterium tuberculosis. acs.org
Furthermore, replacing the carboxylic acid group with various bioisosteres (functional groups with similar physicochemical properties) can dramatically alter a compound's profile. As shown in the table below, which details properties of various carboxylic acid isosteres on a model compound, such replacements can modulate acidity (pKa) and plasma protein binding over a wide range. acs.orgnih.gov An isoxazole, for instance, was found to be virtually completely bound to plasma proteins, a critical parameter for drug disposition in the body. acs.orgnih.gov These findings demonstrate that even subtle changes to the core structure, such as varying the substituents or modifying the acidic functional group, are key tools in optimizing a drug candidate.
| Carboxylic Acid Isostere | Measured pKa | Fraction Unbound (fu) in Plasma (%) |
|---|---|---|
| Carboxylic Acid (Reference) | 4.4 | 12% |
| Hydroxamic Ester | 8.8 | 68% |
| Sulfonamide | 10.3 | 61% |
| Acylurea | 10.4 | 77% |
| Isoxazole | 10.4 | <1% |
| Oxadiazol-5(4H)-thione | 3.8 | <1% |
Rational drug design leverages structural information about a biological target to guide the creation of new, more effective therapeutic agents. The isoxazole scaffold is frequently employed in such design strategies due to its favorable properties and synthetic accessibility. researchgate.net The process often begins with a known isoxazole-containing lead compound.
In one such approach, a series of 3,4-diaryl-isoxazole-based inhibitors of the protein kinase CK1δ were designed. dundee.ac.uk Starting with a lead structure, researchers used structure-based design to extend a side chain towards a specific pocket (the ribose pocket) of the enzyme's ATP binding site. dundee.ac.uk This guided modification led to the development of potent and selective inhibitors. dundee.ac.uk Similarly, rational design has been applied to develop isoxazole-based compounds as anticancer agents and anti-TB drugs. researchgate.netacs.org In these studies, researchers systematically synthesize and test derivatives to build a SAR profile, which then informs the next round of design, ultimately leading to compounds with optimized potency and selectivity. researchgate.netacs.org This iterative cycle of design, synthesis, and testing is a cornerstone of modern drug discovery and has been successfully applied to the versatile isoxazole scaffold.
Investigation of Biological Activities in In Vitro Model Systems (Conceptual Focus)
A comprehensive search of scientific literature and biological activity databases did not yield any specific studies on the in vitro biological activities of 5-Methoxyisoxazole-4-carboxylic acid. The following subsections are based on the general potential of the isoxazole scaffold but lack direct experimental evidence for the title compound.
Mechanisms of Interaction with Molecular Targets (e.g., Enzymes, Receptors)
There is currently no published research detailing the specific molecular targets of 5-Methoxyisoxazole-4-carboxylic acid. While the isoxazole ring is a component of various enzyme inhibitors and receptor ligands, the precise interactions of this particular compound with biological macromolecules such as enzymes or receptors have not been documented.
Antimicrobial and Other Bioactivity Explorations
No published studies have explored the antimicrobial properties or other specific bioactivities of 5-Methoxyisoxazole-4-carboxylic acid against bacteria, fungi, or other microorganisms.
Pharmacophore Considerations in Drug Design and Discovery
The structural features of 5-Methoxyisoxazole-4-carboxylic acid, namely the isoxazole ring, a methoxy group, and a carboxylic acid function, represent key pharmacophoric elements. The isoxazole ring is a bioisostere for other five-membered heterocycles and can engage in various non-covalent interactions. The carboxylic acid can act as a hydrogen bond donor and acceptor and may interact with metal ions in enzyme active sites. The methoxy group can also participate in hydrogen bonding and may influence the compound's metabolic stability and lipophilicity.
While these general pharmacophoric features can be analyzed, the absence of specific biological activity data for 5-Methoxyisoxazole-4-carboxylic acid prevents any detailed discussion of its role as a pharmacophore in the context of a specific biological target or therapeutic area.
Data Tables
No experimental data could be retrieved from the literature to populate data tables regarding the biological activity of 5-Methoxyisoxazole-4-carboxylic acid.
Future Research Directions and Emerging Trends
Development of Green and Sustainable Synthetic Methodologies
The synthesis of isoxazole (B147169) derivatives has traditionally involved methods that can be time-consuming and reliant on hazardous solvents and reagents. mdpi.com The future of synthesizing 5-Methoxy-isoxazole-4-carboxylic acid and its analogs lies in the adoption of green chemistry principles. This shift aims to enhance efficiency while minimizing environmental impact.
Key emerging methodologies include:
Ultrasonic Irradiation: Sonochemistry has been shown to accelerate reaction times, increase yields, and reduce energy consumption in the synthesis of isoxazole scaffolds. mdpi.com For instance, ultrasound-assisted multicomponent reactions can significantly shorten reaction times from hours to minutes and improve yields dramatically. mdpi.com Future research will likely adapt these ultrasound-assisted protocols for the synthesis of this compound, potentially using water as a solvent to further enhance the green credentials of the process. mdpi.comnih.gov
Microwave-Assisted Synthesis: Similar to ultrasound, microwave irradiation offers a powerful tool for accelerating organic reactions. It has been successfully used for the high-yield, rapid synthesis of various isoxazole derivatives. rsc.orgresearchgate.net Applying this technology could streamline the production of this compound derivatives.
Catalysis in Aqueous Media: The use of water as a solvent is a cornerstone of green chemistry. icm.edu.pl Research into novel, water-tolerant catalysts, such as heteropolyacids, nano-MgO, or even fruit juices, is paving the way for environmentally benign synthetic routes. rsc.orgresearchgate.netresearchgate.net Developing a one-pot, three-component reaction in water, catalyzed by a recyclable and biodegradable catalyst, would be a significant advancement for producing this class of compounds. nih.govmdpi.com
Metal-Free Reactions: While metal catalysts can be highly effective, they often present issues of cost, toxicity, and contamination of the final product. rsc.org There is a growing trend towards developing metal-free synthetic routes, such as those utilizing organocatalysts like DABCO or cascade reactions that proceed without a metal catalyst. rsc.org
| Green Synthesis Technique | Potential Advantages for this compound Synthesis |
| Ultrasonic Irradiation | Faster reactions, higher yields, reduced energy use. mdpi.com |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, improved yields. researchgate.net |
| Aqueous Media Synthesis | Environmentally friendly, safe, and cost-effective. nih.govicm.edu.pl |
| Metal-Free Catalysis | Avoids toxic metal contamination, lower cost. rsc.org |
Application of Machine Learning and AI in Isoxazole Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science. londondaily.newshilarispublisher.comnih.gov These computational tools can analyze vast datasets to predict molecular properties, optimize reaction conditions, and identify novel drug candidates, significantly accelerating the research and development pipeline. acs.orgmdpi.com
For this compound, AI and ML could be applied in several ways:
Predicting Bioactivity (QSAR): By training ML models on existing data for isoxazole compounds, researchers can develop Quantitative Structure-Activity Relationship (QSAR) models. londondaily.news These models could predict the potential biological activities of novel derivatives of this compound before they are even synthesized, allowing chemists to prioritize the most promising candidates.
Optimizing Synthesis: Machine learning algorithms can predict the yields of chemical reactions under different conditions. nih.gov This could be used to rapidly identify the optimal solvent, catalyst, and temperature for synthesizing derivatives of this compound, saving time and resources. For example, a model could be trained to predict the outcomes of functionalizing the isoxazole core, guiding chemists in their synthetic planning. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. hilarispublisher.comacs.org Researchers could use these tools to generate novel structures based on the this compound scaffold that are optimized for binding to a specific biological target, such as a protein involved in cancer or inflammation.
Exploration of Novel Bioactivities and Therapeutic Applications
The isoxazole ring is a well-established "privileged scaffold" in medicinal chemistry, meaning it is a common feature in many approved drugs and biologically active compounds. bohrium.comnih.gov Derivatives of isoxazole have demonstrated a wide spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities. rsc.orgrsc.org
Future research on this compound will undoubtedly focus on synthesizing a library of its derivatives and screening them for novel bioactivities. Given the known properties of the isoxazole class, promising areas of investigation include:
Anticancer Agents: Many isoxazole-containing compounds have shown potent activity against various cancer cell lines. nih.gov Research could explore how modifications to the this compound structure affect its cytotoxicity and selectivity towards cancer cells.
Anti-inflammatory Drugs: Isoxazoles are present in well-known anti-inflammatory drugs. Derivatives could be tested for their ability to inhibit key inflammatory targets like COX enzymes or Toll-like receptors (TLRs). nih.govnih.gov
Antimicrobial Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. The isoxazole scaffold has shown promise in this area, and new derivatives could be screened against a panel of pathogenic bacteria and fungi. bohrium.comnih.gov
Agrochemicals: Beyond pharmaceuticals, isoxazoles are used in agrochemicals. rsc.org New derivatives could be explored for potential herbicidal or insecticidal properties.
Advanced Characterization Techniques for Complex Isoxazole Structures
As chemists synthesize increasingly complex derivatives of this compound, advanced analytical techniques are essential for unambiguous structure determination. The precise characterization of these novel molecules is critical for understanding their structure-activity relationships.
Future research will rely heavily on a suite of modern spectroscopic and analytical methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are indispensable for elucidating the exact connectivity and stereochemistry of new molecules. icm.edu.plresearchgate.netresearchgate.net Comparing experimental NMR data with theoretical shifts calculated via DFT can further confirm structural assignments. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides exact mass measurements, allowing for the determination of the elemental composition of a new compound. nih.gov Tandem mass spectrometry (MS/MS) is used to fragment the molecule, providing valuable structural clues. nih.gov
X-ray Crystallography: When a single crystal of a new derivative can be grown, X-ray crystallography provides the definitive three-dimensional structure of the molecule in the solid state. researchgate.net This technique is the gold standard for structural confirmation.
| Characterization Technique | Information Provided | Relevance to Research |
| NMR Spectroscopy | Detailed atomic connectivity and 3D structure in solution. researchgate.net | Essential for routine characterization and confirming reaction outcomes. |
| Mass Spectrometry | Precise molecular weight and fragmentation patterns. nih.gov | Confirms molecular formula and provides structural clues. |
| X-ray Crystallography | Definitive 3D structure in the solid state. researchgate.net | Unambiguously determines the molecular architecture. |
Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding
The synergy between computational modeling and experimental work provides a powerful paradigm for modern chemical research. nih.gov This integrated approach allows for a deeper understanding of reaction mechanisms, molecular properties, and biological interactions than either method could achieve alone. escholarship.org
For this compound, this integration will be crucial for:
Elucidating Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the stability of intermediates and transition states. nih.govnih.gov This can help explain observed product distributions and guide the optimization of reaction conditions for syntheses involving the isoxazole ring. For instance, computational studies can clarify the regioselectivity of cycloaddition reactions used to form the isoxazole ring itself.
Rationalizing Bioactivity: Molecular docking and molecular dynamics simulations can predict how a derivative of this compound might bind to a biological target. nih.gov These computational insights can explain why certain derivatives are more active than others and guide the rational design of more potent compounds.
Predicting Spectroscopic Properties: As mentioned, DFT calculations can predict NMR chemical shifts, which, when compared to experimental data, provide a high level of confidence in the assigned structure of a newly synthesized molecule. nih.gov
This integrated strategy, combining the predictive power of computational chemistry with the real-world validation of experimental synthesis and testing, represents the future of discovering the full potential of molecules like this compound.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 5-Methoxy-isoxazole-4-carboxylic acid in laboratory settings?
- Methodological Answer :
- Engineering Controls : Use fume hoods to minimize inhalation exposure during synthesis or purification .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if ventilation is insufficient .
- Emergency Protocols : For skin contact, rinse immediately with water for 15 minutes; for inhalation, move to fresh air and seek medical attention .
Q. Which spectroscopic methods are recommended for characterizing the purity of this compound?
- Methodological Answer :
- HPLC : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity. Compare retention times against standards (e.g., 97% purity as per commercial catalogs) .
- NMR : H and C NMR can confirm structural integrity. For example, the carboxylic acid proton typically appears as a broad singlet near δ 12 ppm .
- Melting Point Analysis : Reported melting points (e.g., 147–151°C) should align with literature values; deviations >2°C suggest impurities .
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Storage Conditions : Store in airtight containers at 2–8°C, protected from light and moisture. Avoid prolonged exposure to temperatures >25°C to prevent decomposition .
- Degradation Monitoring : Perform periodic FT-IR analysis to detect hydrolytic degradation (e.g., loss of the methoxy group via O–H stretching bands at 3200–3500 cm) .
Advanced Research Questions
Q. How can X-ray crystallography data resolve ambiguities in the molecular structure of this compound derivatives?
- Methodological Answer :
- Crystallographic Parameters : Analyze bond lengths (e.g., C=O at 1.21 Å, C–N at 1.34 Å) and angles (e.g., O–C–N ~120°) to confirm tautomeric forms .
- Hydrogen Bonding : Intermolecular O–H⋯N bonds (2.8–3.0 Å) stabilize crystal packing. Deviations may indicate polymorphism .
- Data Validation : Cross-reference with CIF files from databases like the Cambridge Structural Database (CSD) .
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability?
- Methodological Answer :
- Catalyst Screening : Test ZnCl (0.1 mmol) in solvent-free conditions at 60°C for 1 hour, achieving yields up to 85% .
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane 1:1) to track intermediate formation (e.g., ethyl ester derivatives) .
- Scale-Up Adjustments : Increase stirring rate and use reflux condensers to manage exothermic reactions during benzaldehyde oxime cyclization .
Q. How should contradictory toxicity data (e.g., acute vs. chronic effects) inform experimental design for in vitro studies?
- Methodological Answer :
- Dose-Response Analysis : Conduct MTT assays across concentrations (1–100 µM) to identify IC values. Acute toxicity (LD > 2000 mg/kg in rodents) suggests low immediate risk, but chronic exposure may require longer-term assays .
- Metabolite Profiling : Use LC-MS to detect reactive metabolites (e.g., hydrolyzed isoxazole rings) that may contribute to cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
